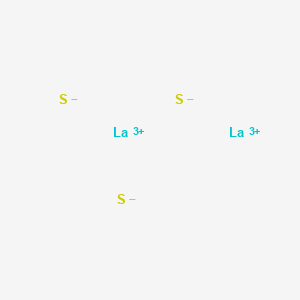
Ethyne, iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyne, iodo- is a chemical compound that is commonly used in scientific research. It is also known as iodine acetylene or ethynyl iodide. This compound is a halogenated alkyne that is used in various applications, including organic synthesis, biochemical research, and as a reagent in chemical reactions.
Wirkmechanismus
Ethyne, iodo- acts as an electrophile and can react with nucleophiles such as amines and thiols. It can also undergo addition reactions with alkenes and alkynes. The mechanism of action of ethyne, iodo- is dependent on the specific reaction it is involved in.
Biochemische Und Physiologische Effekte
Ethyne, iodo- has been shown to have a range of biochemical and physiological effects. It has been used to label proteins and nucleic acids for detection and purification purposes. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyne, iodo- in lab experiments include its well-established synthesis method, its reactivity, and its ability to label proteins and nucleic acids. However, there are also limitations to its use. Ethyne, iodo- is a highly reactive compound and can be hazardous to handle. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
For the use of ethyne, iodo- in scientific research include the development of new drugs and protein-ligand interaction assays.
Synthesemethoden
Ethyne, iodo- is synthesized by reacting acetylene with iodine in the presence of a catalyst. The reaction is carried out in an inert solvent such as benzene or toluene. The product is then purified by distillation or chromatography. This synthesis method is commonly used in laboratories and has been well-established for many years.
Wissenschaftliche Forschungsanwendungen
Ethyne, iodo- is commonly used in scientific research as a reagent in chemical reactions. It is also used in organic synthesis to form carbon-carbon triple bonds. This compound is also used in biochemical research as a probe to study protein-ligand interactions. It has been used to label proteins and nucleic acids for detection and purification purposes.
Eigenschaften
CAS-Nummer |
14545-08-5 |
|---|---|
Produktname |
Ethyne, iodo- |
Molekularformel |
C2HI |
Molekulargewicht |
151.93 g/mol |
IUPAC-Name |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
InChI-Schlüssel |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
Kanonische SMILES |
C#CI |
Andere CAS-Nummern |
14545-08-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)





